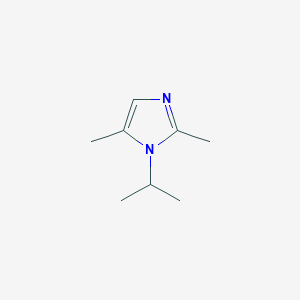
1-Isopropyl-2,5-dimethylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-2,5-dimethylimidazole is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of isopropyl and two methyl groups attached to the imidazole ring, making it a substituted imidazole. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-2,5-dimethylimidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the catalytic dehydrogenation of imidazolines, which can be synthesized from diamines and carboxylic acids or nitriles .
Industrial Production Methods: Industrial production of imidazoles often involves high-yield processes such as the dehydrogenation of imidazolines at elevated temperatures (160-300°C) and pressures (up to 3.55 MPa) using catalysts like nickel-copper or nickel-chromium . These methods ensure efficient and scalable production suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-2,5-dimethylimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Hydrogenated imidazole derivatives.
Substitution: Various substituted imidazoles depending on the reagents used.
Scientific Research Applications
1-Isopropyl-2,5-dimethylimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Isopropyl-2,5-dimethylimidazole involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The compound’s electron-rich imidazole ring allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . Additionally, its substituents can influence its binding affinity and specificity towards different targets .
Comparison with Similar Compounds
1,2-Dimethylimidazole: Lacks the isopropyl group, leading to different chemical and biological properties.
1-Isopropylimidazole: Lacks the additional methyl groups, affecting its reactivity and applications.
2,5-Dimethylimidazole: Lacks the isopropyl group, resulting in different physical and chemical characteristics.
Uniqueness: 1-Isopropyl-2,5-dimethylimidazole stands out due to its unique combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both isopropyl and methyl groups enhances its solubility, stability, and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
49739-24-4 |
|---|---|
Molecular Formula |
C8H14N2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2,5-dimethyl-1-propan-2-ylimidazole |
InChI |
InChI=1S/C8H14N2/c1-6(2)10-7(3)5-9-8(10)4/h5-6H,1-4H3 |
InChI Key |
RZIAPUVRYIEXHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B12949561.png)
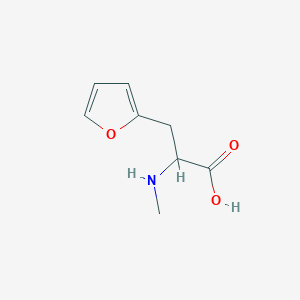
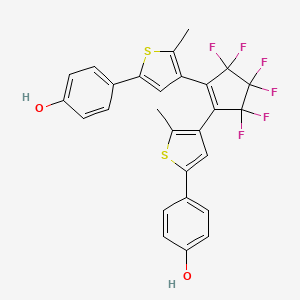

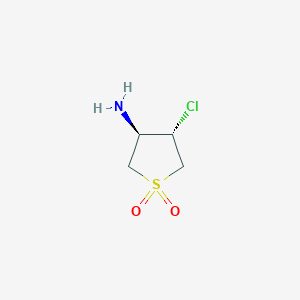
![1,4-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B12949593.png)

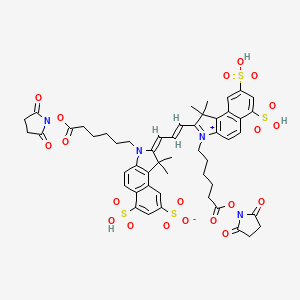


![4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one](/img/structure/B12949624.png)
